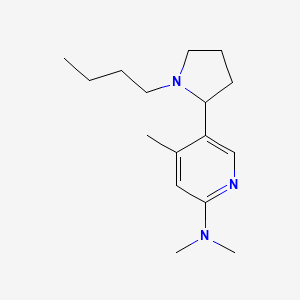
5-(1-Butylpyrrolidin-2-yl)-N,N,4-trimethylpyridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(1-Butylpyrrolidin-2-yl)-N,N,4-trimethylpyridin-2-amine is a complex organic compound that belongs to the class of heterocyclic amines. This compound is characterized by the presence of a pyrrolidine ring and a pyridine ring, both of which are substituted with various functional groups. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Butylpyrrolidin-2-yl)-N,N,4-trimethylpyridin-2-amine typically involves multiple steps, starting with the preparation of the pyrrolidine and pyridine precursors. One common method involves the alkylation of pyrrolidine with butyl halides under basic conditions to form 1-butylpyrrolidine. This intermediate is then reacted with 2-chloropyridine in the presence of a base to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Solvents such as ethanol or methanol are commonly used, and the reactions are typically carried out under inert atmospheres to prevent oxidation.
Chemical Reactions Analysis
Types of Reactions
5-(1-Butylpyrrolidin-2-yl)-N,N,4-trimethylpyridin-2-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at the positions ortho and para to the nitrogen atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted pyridines.
Scientific Research Applications
5-(1-Butylpyrrolidin-2-yl)-N,N,4-trimethylpyridin-2-amine is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study the function of certain enzymes and receptors.
Medicine: Potential use in the development of pharmaceuticals targeting specific pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(1-Butylpyrrolidin-2-yl)-N,N,4-trimethylpyridin-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of these targets, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting various biological processes.
Comparison with Similar Compounds
Similar Compounds
- 5-(1-Butylpyrrolidin-2-yl)-2-(pyrrolidin-1-yl)pyridine
- 5-(1-Butylpyrrolidin-2-yl)-1H-indole
Uniqueness
Compared to similar compounds, 5-(1-Butylpyrrolidin-2-yl)-N,N,4-trimethylpyridin-2-amine has unique structural features that confer distinct chemical properties. For example, the presence of the N,N,4-trimethyl groups on the pyridine ring can influence its reactivity and binding affinity to molecular targets, making it a valuable compound for specific research applications.
Properties
Molecular Formula |
C16H27N3 |
|---|---|
Molecular Weight |
261.41 g/mol |
IUPAC Name |
5-(1-butylpyrrolidin-2-yl)-N,N,4-trimethylpyridin-2-amine |
InChI |
InChI=1S/C16H27N3/c1-5-6-9-19-10-7-8-15(19)14-12-17-16(18(3)4)11-13(14)2/h11-12,15H,5-10H2,1-4H3 |
InChI Key |
RFGUTEPEQPDFGW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1CCCC1C2=CN=C(C=C2C)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


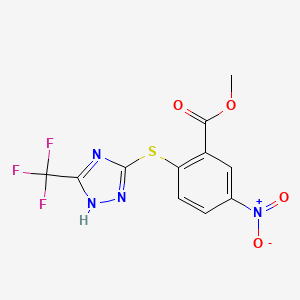

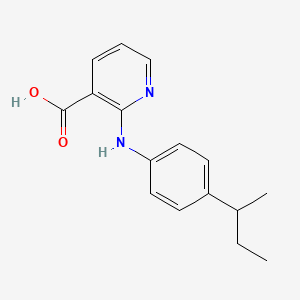
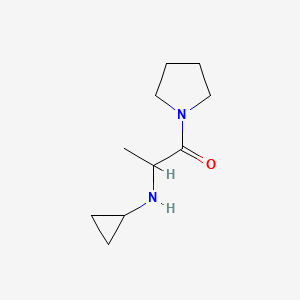

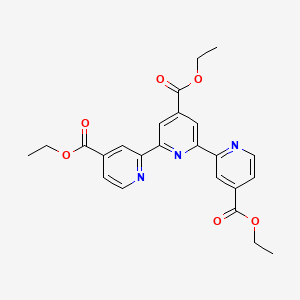
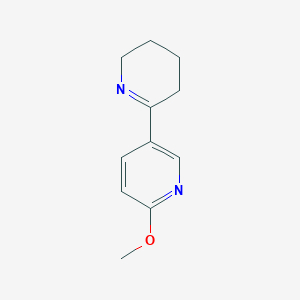

![6-Phenyl-3-(piperidin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B15058827.png)


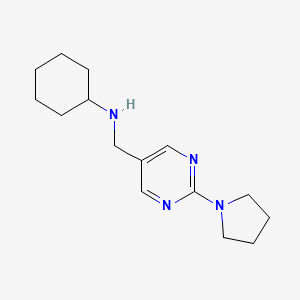
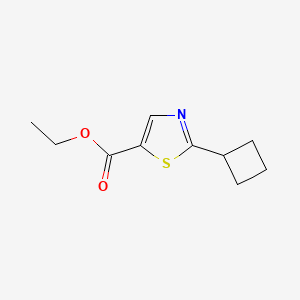
![3-(Piperazin-2-yl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid](/img/structure/B15058855.png)
